molecular formula C25H20N2O2 B2690445 (Z)-phenyl 3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylate CAS No. 1007543-19-2

(Z)-phenyl 3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylate

Cat. No.: B2690445
CAS No.: 1007543-19-2
M. Wt: 380.447
InChI Key: AZYFBOKPPOYJDO-MSUUIHNZSA-N
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Description

(Z)-phenyl 3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylate: is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a phenyl group, a pyrazole ring, and an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-phenyl 3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylate typically involves the reaction of a substituted pyrazole with an appropriate acrylate ester. One common method includes the use of a base-catalyzed condensation reaction between 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde and phenyl acrylate. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, under reflux conditions in an organic solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the acrylate moiety, converting it into the corresponding alcohol or alkane.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Oxidized derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Reduced derivatives with alcohol or alkane functionalities.

    Substitution: Substituted derivatives with various functional groups like halides, amines, or thiols.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pyrazole-based compounds with potential biological activities.

Biology: In biological research, (Z)-phenyl 3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylate is studied for its potential as a ligand in receptor binding studies, due to its structural similarity to biologically active pyrazole derivatives.

Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, the compound is explored for its use in the synthesis of advanced materials, such as polymers and coatings, due to its reactive acrylate group.

Mechanism of Action

The mechanism of action of (Z)-phenyl 3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to the observed biological effects. For example, in anti-inflammatory applications, the compound may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

    (E)-phenyl 3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylate: The E-isomer of the compound, which differs in the spatial arrangement of the substituents around the double bond.

    1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carboxylic acid: A structurally related compound with a carboxylic acid group instead of the acrylate moiety.

    3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)propanoic acid: A derivative with a propanoic acid group, which may exhibit different reactivity and biological activity.

Uniqueness: The uniqueness of (Z)-phenyl 3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylate lies in its specific structural configuration, which can influence its reactivity and interaction with molecular targets. The Z-configuration around the double bond can result in distinct steric and electronic properties, differentiating it from its E-isomer and other related compounds.

Properties

IUPAC Name

phenyl (Z)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O2/c1-19-12-14-20(15-13-19)25-21(18-27(26-25)22-8-4-2-5-9-22)16-17-24(28)29-23-10-6-3-7-11-23/h2-18H,1H3/b17-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYFBOKPPOYJDO-MSUUIHNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)OC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=C\C(=O)OC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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